Leucocrystal Violet-13C6

Description

Overview of Triphenylmethane (B1682552) Leuco Dyes and Their Isotopic Variants

Triphenylmethane dyes are a class of synthetic organic compounds characterized by a central carbon atom bonded to three aromatic rings. These dyes, such as Crystal Violet and Malachite Green, are known for their intense colors and have been used in various applications, including textile dyeing and as histological stains. guidechem.com

A "leuco" dye is the reduced, colorless (or lightly colored) form of a dye. google.comslideshare.net Leucocrystal Violet, for instance, is the colorless precursor to the vibrant purple Crystal Violet. chemicalbook.com These leuco forms can be converted into their colored counterparts through oxidation. google.comoup.com This property is utilized in applications like forensic science, where Leucocrystal Violet reacts with the heme in blood to produce a distinct violet color, revealing latent bloodstains. rmreagents.comnih.gov

In analytical research, isotopic variants of these dyes are frequently used. nih.gov Isotopic labeling is a technique where one or more atoms in a molecule are replaced by an isotope of the same element. wikipedia.orgcreative-proteomics.com While chemically identical to the unlabeled compound, the labeled version has a different mass. washington.edu Common isotopes used for labeling include deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). cernobioscience.com For example, deuterium-labeled variants such as Leucocrystal Violet-d6 are available for research purposes. altascientific.cn

Significance of Carbon-13 Isotopic Labeling in Leucocrystal Violet Research

The introduction of stable isotopes like Carbon-13 into a molecule's framework is a cornerstone of modern quantitative analysis. cernobioscience.com Leucocrystal Violet-13C6 is a prime example of a stable isotope-labeled internal standard. Because it is chemically identical to the naturally occurring Leucocrystal Violet (the analyte), it behaves in the exact same way during sample preparation, extraction, and chromatographic separation. However, due to the six heavy carbon atoms, it has a distinct, higher molecular weight.

This mass difference is the key to its utility. washington.edu In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the mass spectrometer can differentiate between the unlabeled analyte and the ¹³C-labeled internal standard. wikipedia.org This technique, known as isotope dilution mass spectrometry, is considered a gold-standard quantification method.

By adding a known amount of this compound to a sample at the beginning of the analytical process, it serves as a reference. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By comparing the final measured ratio of the analyte to the internal standard, researchers can calculate the initial concentration of the analyte with exceptional accuracy and precision, correcting for matrix effects or procedural inconsistencies. cernobioscience.comaltascientific.cn The availability of high-quality ¹³C-labeled internal standards is crucial for improving the accuracy of quantifying substances in biological and environmental samples. nih.gov

Scope and Research Paradigms of this compound Studies

The primary research paradigm for this compound is its application as an internal standard for the precise quantification of Leucocrystal Violet residues. This is particularly important in food safety and environmental monitoring. Triphenylmethane dyes, including Crystal Violet, have been used as antifungal agents in aquaculture. nih.gov However, concerns about their potential persistence and biological effects have led to regulations restricting their use in food-producing animals.

Consequently, highly sensitive and robust analytical methods are required to monitor for residues of these dyes and their metabolites, like Leucocrystal Violet, in food products such as fish and shrimp. researchgate.net Research studies focus on developing and validating methods, often using LC-MS/MS, to detect these compounds at very low levels. The use of this compound in these methods ensures the high degree of accuracy and reliability demanded by regulatory bodies. nih.gov

Beyond food safety, Leucocrystal Violet is used in forensic science to detect blood. rmreagents.comsirchie.com While the ¹³C-labeled version's role is in quantification rather than direct detection, it supports studies that may investigate the stability or concentration of the compound in various forensic contexts. It is also used as an analytical standard for detecting the compound in environmental samples. medchemexpress.commedchemexpress.comscbt.comglpbio.com

Data Tables

Table 1: Chemical Properties of Leucocrystal Violet and its ¹³C₆ Isotopic Variant

| Property | Leucocrystal Violet | This compound |

| Synonyms | Leuco Crystal Violet, 4,4',4''-Methylidynetris(N,N-dimethylaniline) | N/A (Isotopologue of Leucocrystal Violet) |

| Molecular Formula | C₂₅H₃₁N₃ nih.gov | ¹³C₆C₁₉H₃₁N₃ |

| Molecular Weight | 373.53 g/mol scbt.comglpbio.com | Approx. 379.53 g/mol |

| CAS Number | 603-48-5 nih.gov | N/A |

| Appearance | Lavender-coloured or white crystalline powder chemicalbook.comcernobioscience.com | Physically identical to unlabeled compound |

| Key Application | Chromogenic reagent, analytical standard rmreagents.commedchemexpress.comscbt.com | Internal standard for quantitative mass spectrometry |

Structure

3D Structure

Properties

Molecular Formula |

C25H31N3 |

|---|---|

Molecular Weight |

379.5 g/mol |

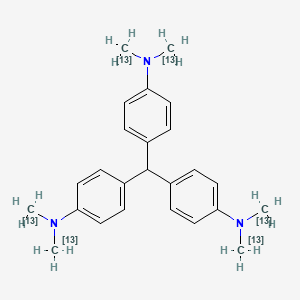

IUPAC Name |

4-[bis[4-[di((113C)methyl)amino]phenyl]methyl]-N,N-di((113C)methyl)aniline |

InChI |

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

OAZWDJGLIYNYMU-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=C(C=C2)N([13CH3])[13CH3])C3=CC=C(C=C3)N([13CH3])[13CH3] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation for Leucocrystal Violet 13c6

Precursor Synthesis and Derivatization Routes for Leucocrystal Violet

The synthesis of Leucocrystal Violet (LCV) can be achieved through several established routes, primarily involving the condensation of N,N-dimethylaniline derivatives. One common method involves the reaction of N,N-dimethylaniline with formaldehyde. nih.gov This reaction proceeds through the formation of 4,4'-methylenebis(N,N-dimethylaniline), which is then further reacted with an additional molecule of N,N-dimethylaniline to yield the leuco base of Crystal Violet. nih.gov

Another well-documented synthetic pathway involves the acid-catalyzed condensation of three key precursors: N,N-dimethylaniline, p-dimethylaminobenzaldehyde, and m-dimethylaminobenzoic acid. google.com This one-pot synthesis is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and optionally with urea, at elevated temperatures. google.com The reaction mechanism involves the electrophilic attack of the protonated aldehyde on the electron-rich aromatic rings of the N,N-dimethylaniline and m-dimethylaminobenzoic acid.

A variation of this approach for the synthesis of Crystal Violet, which can be reduced to Leucocrystal Violet, involves reacting N,N-dimethylaniline with carbon tetrachloride in the presence of aluminum chloride as a catalyst. google.com The Leucocrystal Violet itself is a white to light gray crystalline powder. guidechem.comsigmaaldrich.com

A summary of a common synthetic route for Leucocrystal Violet is presented in the table below.

| Reactants | Reagents/Catalysts | Conditions | Product |

| N,N-dimethylaniline | Strong acid (e.g., HCl, H2SO4) | ~90°-100° C | Leucocrystal Violet |

| p-dimethylaminobenzaldehyde | Urea (optional) | ||

| m-dimethylaminobenzoic acid |

Methods for Carbon-13 Isotopic Labeling of Leucocrystal Violet

The introduction of a stable isotopic label, such as 13C, into the Leucocrystal Violet molecule is achieved by incorporating a 13C-labeled precursor into the synthetic scheme. The goal is to produce Leucocrystal Violet-13C6, where one of the phenyl rings contains six Carbon-13 atoms.

Directed Synthesis Approaches for 13C6 Incorporation

The most direct approach for the synthesis of this compound is to utilize a commercially available or synthetically prepared 13C6-labeled precursor. [13C6]-Aniline or [13C6]-phenol are excellent starting materials for this purpose. nih.govresearchgate.net For instance, [13C6]-aniline can be converted to [13C6]-N,N-dimethylaniline through methylation. This labeled precursor can then be used in the condensation reactions described in section 2.1.

By substituting one of the N,N-dimethylaniline molecules with [13C6]-N,N-dimethylaniline in the reaction with p-dimethylaminobenzaldehyde and m-dimethylaminobenzoic acid, a molecule of Leucocrystal Violet with one 13C6-labeled phenyl ring can be synthesized. This directed synthesis ensures the specific placement of the isotopic label.

The proposed synthetic scheme for this compound is outlined below:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | [13C6]-Aniline | Methylating agent (e.g., Dimethyl sulfate) | [13C6]-N,N-dimethylaniline |

| 2 | [13C6]-N,N-dimethylaniline | N,N-dimethylaniline, p-dimethylaminobenzaldehyde, m-dimethylaminobenzoic acid, Strong acid | This compound |

Optimization of Labeling Efficiency and Isotopic Purity Assessment

Optimizing the efficiency of the isotopic labeling is crucial to maximize the incorporation of the expensive 13C6-labeled precursor and to ensure high isotopic purity of the final product. Key parameters to optimize include the stoichiometry of the reactants, reaction time, and temperature. nih.govbiorxiv.orgresearchgate.netnih.gov For instance, using a slight excess of the unlabeled precursors relative to the [13C6]-N,N-dimethylaniline can help drive the reaction to completion and maximize the incorporation of the labeled moiety.

The isotopic purity of the synthesized this compound must be rigorously assessed to confirm the level and location of 13C incorporation. Two primary analytical techniques are employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular weight of the synthesized compound. acs.orgnih.gov The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than that of the unlabeled Leucocrystal Violet, confirming the incorporation of six 13C atoms. The relative abundance of the M+6 peak compared to the unlabeled (M) peak provides a measure of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is a powerful tool for determining the exact position of the 13C labels within the molecule. frontiersin.orgsigmaaldrich.comacs.org In the 13C NMR spectrum of this compound, the signals corresponding to the carbons of the labeled phenyl ring will be significantly enhanced. Furthermore, the presence of 13C-13C couplings can be observed, providing definitive evidence of the contiguous 13C labeling in the aromatic ring.

The table below summarizes the analytical methods for assessing isotopic purity.

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Confirmation of mass shift due to 13C incorporation, determination of isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Positional confirmation of 13C labels, verification of contiguous labeling through 13C-13C coupling patterns. |

Mechanistic Investigations of Leucocrystal Violet 13c6 Transformations

Oxidation Mechanisms of Leucocrystal Violet-13C6 to Crystal Violet-13C6

The conversion of the colorless LCV-13C6 to the colored Crystal Violet-13C6 is an oxidation reaction that restores the extensive conjugation across the triphenylmethane (B1682552) structure. researchgate.netresearchgate.net This transformation is central to its most prominent application: the forensic detection of latent bloodstains. crime-scene-investigator.netcrime-scene-investigator.net

The most well-documented oxidation pathway for LCV involves a catalytic cycle mediated by the heme group of hemoglobin found in red blood cells. abertay.ac.uk This process exploits the inherent peroxidase-like activity of hemoglobin, where the iron-containing heme acts as a potent catalyst. researchgate.net

The generally accepted mechanism proceeds as follows:

Activation of Heme: The iron center (Fe³⁺) in the heme group reacts with an oxidizing agent, typically hydrogen peroxide (H₂O₂). This leads to the formation of a highly reactive, high-valent iron-oxo intermediate, analogous to Compound I in other peroxidases.

Oxidation of LCV-13C6: This potent iron-oxo intermediate then abstracts an electron and a proton (or a hydrogen atom) from the LCV-13C6 molecule. This is a one-electron oxidation step that converts LCV-13C6 into a radical cation intermediate.

Second Oxidation and Product Formation: A second one-electron oxidation step, either by another activated heme molecule or through disproportionation, results in the final product, the Crystal Violet-13C6 cation (CV⁺-13C6).

Catalyst Regeneration: Upon oxidizing the LCV-13C6, the heme catalyst is reduced back to its resting Fe³⁺ state, ready to begin another catalytic cycle. bvda.com

This catalytic reaction is highly efficient, enabling the visualization of minute, otherwise invisible, traces of blood. crime-scene-investigator.net The LCV-13C6 is oxidized to the intensely purple CV⁺-13C6, which binds to proteins in the blood, fixing the stain. forensicresources.org

Reactive Oxygen Species (ROS) are the primary drivers for the conversion of LCV-13C6. The standard forensic formulation for LCV explicitly uses hydrogen peroxide (H₂O₂) as the oxidant that activates the heme catalyst. bvda.com The general peroxidase reaction can be summarized as:

AH₂ (LCV) + ROOH (Peroxide) → A (CV⁺) + ROH + H₂O abertay.ac.uk

While H₂O₂ is the most common oxidant in this context, the reaction is not exclusive to it. Other peroxides, such as benzoyl peroxide, have been shown to facilitate the oxidation of LCV in non-biological, organic solvent systems. acs.org Furthermore, studies on the degradation of the oxidized product, Crystal Violet, show that other ROS, particularly the highly reactive hydroxyl radical (•OH) generated during Fenton oxidation, are extremely effective at transforming the dye's structure. nih.gov This suggests that various powerful oxidants can induce the initial conversion from the leuco form.

Direct spectroscopic observation of intermediates in the heme-mediated oxidation of LCV is challenging due to their transient nature. However, based on extensive studies of heme peroxidase enzymes, the key intermediates are high-valent iron-oxo species. The catalytic cycle is believed to involve ferryl [Fe(IV)=O] species, which are responsible for the hydrogen abstraction from the LCV substrate.

While specific computational studies, such as Density Functional Theory (DFT), on the LCV-heme reaction were not found, such methods are widely used to model the transition states and reaction energetics of similar oxidation processes catalyzed by iron complexes. rsc.org The use of LCV-13C6 is particularly advantageous for such investigations. By tracking the ¹³C-labeled phenyl group using mass spectrometry, it would be possible to identify fragments and intermediates, confirming whether the core triphenylmethane structure remains intact or undergoes rearrangement during the oxidation process. torvergata.itstanford.edu

Photochemical and Radical-Induced Transformations of this compound

This compound is susceptible to transformations induced by light and radical species, independent of enzymatic catalysis. LCV solutions can undergo slow oxidation when exposed to atmospheric oxygen and ambient light, which can lead to unwanted background coloration in forensic applications. bvda.com This underscores the molecule's sensitivity to non-enzymatic oxidative conditions.

The oxidized form, Crystal Violet, is known to undergo photocatalytic degradation. mdpi.com This process typically involves a semiconductor photocatalyst (like BiOCl or TiO₂) which, upon irradiation with light, generates electron-hole pairs. These pairs react with water and oxygen to produce highly reactive radicals, such as hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. These radicals then attack and degrade the dye molecule. Sulfate radicals (SO₄•⁻) have also been shown to effectively degrade triphenylmethane dyes. nih.gov Given this reactivity, it is mechanistically consistent that LCV-13C6 would be similarly vulnerable to attack by these photochemically generated radicals, leading to its oxidation to CV-13C6 or direct degradation.

Degradation Pathways of this compound and its Oxidized Analogues

The degradation of LCV-13C6 and, more extensively, its oxidized analogue Crystal Violet-13C6, can proceed through several pathways, often involving the cleavage of the triphenylmethane backbone or modification of its substituent groups. Microbial degradation of Crystal Violet has been shown to yield a variety of smaller aromatic compounds, indicating the breaking of the bonds connecting the phenyl rings to the central carbon atom.

| Identified Biodegradation Intermediates of Crystal Violet |

| 4-(dimethylamino) benzophenone |

| 3-dimethylaminophenol |

| Benzyl alcohol |

| Benzaldehyde |

| Data sourced from studies on microbial degradation. nih.govacs.org |

A primary and well-documented degradation pathway for Crystal Violet, and by extension LCV, is the sequential removal of methyl groups from its three N,N-dimethylamino moieties. researchgate.net This N-demethylation can be initiated by both biological and photochemical processes.

The white rot fungus Phanerochaete chrysosporium has been shown to degrade Crystal Violet using its lignin-degrading enzymes (ligninases), which require hydrogen peroxide. researchgate.net This process results in a cascade of products with progressively fewer methyl groups. Similarly, photodegradation under UV light has been found to produce a series of demethylated compounds, ultimately affecting the dye's color as the electronic structure is altered. wiley.comresearchgate.net The loss of methyl groups shifts the absorption wavelength, causing the vibrant purple to fade or change color. wiley.com

| Key N-Demethylation Products of Crystal Violet |

| N,N,N',N',N''-pentamethylpararosaniline |

| N,N,N',N''-tetramethylpararosaniline |

| N,N',N''-trimethylpararosaniline |

| Michler's ketone (a diarylmethane breakdown product also identified) |

| Data sourced from fungal and photodegradation studies. researchgate.netwiley.com |

Chromophore Cleavage Mechanisms

The transformation of this compound (LCV-13C6) primarily involves the oxidation of its colorless "leuco" form into the intensely colored triphenylmethane dye, Crystal Violet (CV). This process is not a cleavage of a pre-existing chromophore, but rather the formation of one. The color of Crystal Violet arises from a large system of conjugated bonds and delocalized electrons across the molecule. researchgate.netresearchgate.netabertay.ac.uk The central carbon atom's bonding to three aromatic rings creates this extensive electronic system.

The primary mechanism for this transformation is oxidation. In forensic applications, this oxidation is catalytically driven by the heme group in hemoglobin in the presence of an oxidizing agent like hydrogen peroxide. abertay.ac.ukbvda.comtn.gov The hemoglobin acts as a peroxidase, facilitating the removal of a hydride ion from the central carbon of LCV-13C6, leading to the formation of the planar, cationic CV-13C6 chromophore. abertay.ac.uk

Once formed, the degradation of the Crystal Violet-13C6 chromophore can occur through several pathways, often initiated by reactive oxygen species such as hydroxyl radicals (•OH). researchgate.netresearchgate.net These highly reactive species can attack the chromophore in various locations.

Key degradation mechanisms include:

N-demethylation: The sequential removal of methyl groups from the dimethylamino substituents on the benzene (B151609) rings. researchgate.net

Decomposition of the conjugated structure: Hydroxyl radicals can attack the aromatic rings or the central carbon, leading to the breakdown of the conjugated system responsible for the dye's color. researchgate.netresearchgate.net This results in the decolorization of the molecule.

Ring-opening reactions: The aromatic rings themselves can be opened through oxidative processes, leading to the formation of smaller, non-chromophoric organic molecules such as carboxylic acids and alcohols. researchgate.net

These degradation pathways ultimately lead to the mineralization of the dye into simpler inorganic compounds like CO2 and H2O. semanticscholar.org

Influence of Environmental Conditions on Degradation Kinetics

The rate of transformation and subsequent degradation of this compound is significantly influenced by various environmental factors. The degradation of the colored Crystal Violet form often follows pseudo-first-order kinetics. researchgate.netbohrium.commdpi.com

Light: Exposure to light, particularly ultraviolet (UV) radiation, accelerates the degradation of LCV-13C6. The unreacted leuco form can be slowly oxidized by air and light, which can lead to background coloration over time. bvda.com The colored Crystal Violet form is also susceptible to photodegradation. researchgate.net Studies have shown that UV irradiation can lead to up to 98% decomposition of Crystal Violet in under two hours in the presence of a photocatalyst. mdpi.com

pH: The pH of the solution plays a crucial role in the degradation kinetics. Under acidic conditions, the photodegradation of the cationic Crystal Violet dye has been observed to be slower. Conversely, hydrolysis of Crystal Violet is studied under alkaline conditions (using NaOH), indicating that the degradation rate is pH-dependent. bohrium.com The generation of hydroxyl radicals, a key species in the degradation process, is also closely related to pH, with lower pH values sometimes enhancing their production. mdpi.com

Temperature: The degradation rate of Crystal Violet increases with temperature. The kinetics of this process can be described by the Arrhenius relationship, which relates the rate constant to temperature and the activation energy of the reaction. bohrium.comnih.gov One study on the degradation of Crystal Violet via the Fenton oxidation process determined the activation energy to be 7.5 kJ/mol. nih.gov

Oxidizing Agents: The presence of oxidizing agents is a primary driver of LCV-13C6 transformation. Hydrogen peroxide (H2O2) is a common reagent used to oxidize LCV to Crystal Violet. abertay.ac.ukbvda.com Advanced oxidation processes, such as the Fenton process which utilizes H2O2 and ferrous ions (Fe2+), are highly effective in degrading the Crystal Violet chromophore. nih.gov The concentration of these oxidizing agents directly impacts the reaction rate. For instance, increasing the initial concentrations of both H2O2 and Fe2+ can accelerate the degradation of Crystal Violet. nih.gov

| Parameter | Condition | Effect on Degradation Rate | Kinetic Model | Reference |

| Light | UV Irradiation (with photocatalyst) | Up to 98% decomposition in < 2 hours | Langmuir-Hinshelwood | mdpi.com |

| pH | Acidic | Slower photodegradation | - | |

| pH | Alkaline (NaOH) | Studied for hydrolysis kinetics | First-order | bohrium.com |

| Temperature | Increasing Temperature | Increased degradation rate | Arrhenius relationship | nih.gov |

| [H2O2] | Increasing Concentration | Increased degradation rate | Pseudo-first-order | nih.gov |

| [Fe2+] | Increasing Concentration | Increased degradation rate | Pseudo-first-order | nih.gov |

Advanced Analytical Applications of Leucocrystal Violet 13c6

Quantitative Mass Spectrometry Utilizing Leucocrystal Violet-13C6 as an Internal Standard

The use of LCV-13C6 as an internal standard is paramount for achieving high-quality quantitative results in mass spectrometry. It compensates for variations in sample preparation, instrument response, and matrix effects, leading to robust and reliable analytical methods.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision. The methodology involves adding a known quantity of an isotopically labeled standard, such as LCV-13C6, to the sample at the earliest stage of the analytical process. nih.gov The native (unlabeled) LCV and the labeled internal standard form a homogenous mixture.

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. The final quantification is based on the measured ratio of the mass spectrometric response of the native analyte to that of the labeled standard. uniovi.es This ratio remains constant regardless of analyte loss, making the measurement highly accurate. This approach is considered the gold standard for quantitative analysis as it corrects for procedural errors and recovery issues. nih.gov

Key Principles of IDMS with LCV-13C6:

A precise amount of LCV-13C6 is added to a sample containing an unknown amount of LCV.

The sample undergoes extraction, cleanup, and analysis by mass spectrometry.

The instrument measures the signal intensity ratio of LCV to LCV-13C6.

This ratio is used to calculate the exact concentration of LCV in the original sample, effectively eliminating variability from sample handling and instrument performance.

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (ToF) analyzers, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). thermofisher.com This capability is crucial for the unambiguous identification and confirmation of analytes in complex matrices.

When analyzing for LCV, HRMS can determine the elemental composition of the detected molecule by measuring its exact mass. The use of LCV-13C6 aids this process significantly. The known mass difference between the native analyte and the 13C-labeled standard provides an additional layer of confirmation. Furthermore, HRMS is invaluable for identifying unknown metabolites of crystal violet. By analyzing the high-resolution mass spectra of potential metabolites, researchers can propose elemental formulas and elucidate metabolic pathways. thermofisher.com

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Leucocrystal Violet (LCV) | C25H31N3 | 373.25180 |

| This compound (LCV-13C6) | C19 13C6 H31N3 | 379.27191 |

This interactive table presents the chemical formulas and precise theoretical monoisotopic masses for Leucocrystal Violet and its 13C6-labeled internal standard.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the determination of LCV and other triphenylmethane (B1682552) dyes in food and environmental samples due to its exceptional sensitivity and selectivity. nih.govjfda-online.com A typical protocol involves a reversed-phase liquid chromatography separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

In MRM mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process creates a highly specific and sensitive assay. LCV-13C6 is the ideal internal standard for this application. It co-elutes with the unlabeled LCV but is detected in a separate MRM channel due to its higher mass.

Example LC-MS/MS Parameters for LCV and LCV-13C6:

Chromatography: C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with formic acid.

Ionization: Electrospray Ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

|---|---|---|---|---|

| Leucocrystal Violet (LCV) | 374.3 | 358.3 | 238.2 | 25 |

| This compound (LCV-13C6) | 380.3 | 364.3 | 244.2 | 25 |

This interactive table shows representative MRM transitions for the LC-MS/MS analysis of Leucocrystal Violet and its 13C6-labeled internal standard. The quantifier ion is used for concentration calculations, while the qualifier ion serves for confirmation.

A significant challenge in LC-MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. longdom.orgnih.gov This can severely compromise the accuracy and reproducibility of quantitative methods. Complex matrices like fish tissue are particularly prone to these effects due to the presence of endogenous components like salts, lipids, and proteins. chromatographyonline.com

The most effective strategy to combat matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. chromatographyonline.com LCV-13C6 is ideal because it experiences the same degree of ion suppression or enhancement as the native LCV at the same retention time. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, ensuring accurate quantification even in complex samples. longdom.org

Common Strategies to Mitigate Matrix Effects:

Optimized Sample Preparation: Employing effective cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components. unitedchem.com

Chromatographic Separation: Modifying the LC method to separate the analyte from the bulk of the matrix components.

Stable Isotope-Labeled Internal Standard: The use of LCV-13C6 is the gold-standard approach to compensate for unpredictable matrix effects.

Isotopic Tracing Studies in Chemical and Biological Systems

Beyond its use as a quantitative standard, 13C-labeled compounds are powerful tools for tracing the fate of molecules in chemical reactions and biological systems.

Isotopic tracing studies involve introducing a 13C-labeled compound into a system and monitoring the incorporation of the 13C label into downstream products over time. nih.gov This technique provides direct insight into metabolic pathways, degradation routes, and reaction mechanisms. nih.govunifr.ch

In the context of LCV, a study could utilize 13C6-labeled Crystal Violet to investigate its metabolic fate in fish. After exposing fish to CV-13C6, tissue samples could be analyzed over time. By using HRMS to screen for all ions containing the 13C6-label, researchers could:

Confirm Metabolism: Detect the formation of the primary metabolite, LCV-13C6.

Identify Novel Metabolites: Discover other previously unknown metabolites that retain the 13C6-labeled core structure.

Elucidate Clearance: Track the depletion of the parent compound and its labeled metabolites over time to understand clearance rates and persistence.

This approach provides unambiguous evidence of the metabolic transformations of the parent dye, offering a much clearer picture than simply monitoring the unlabeled compounds in a complex biological background. frontiersin.org

Investigations of Biotransformation Processes (excluding clinical human trials)

This compound is instrumental in the study of how organisms metabolize Crystal Violet, a compound of interest in aquaculture. The stable isotope label (¹³C₆) on the benzene (B151609) rings allows researchers to use this compound as an internal standard in isotope dilution mass spectrometry. This technique provides high accuracy and precision in quantifying the unlabeled Leucocrystal Violet, which is the primary metabolite of Crystal Violet in fish tissue.

In a typical biotransformation study, a known concentration of the ¹³C₆-labeled standard is added to a biological sample (e.g., homogenized fish muscle). During sample extraction, cleanup, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), any loss of the target analyte is mirrored by a proportional loss of the labeled internal standard. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer. The mass difference, however, allows the detector to distinguish between the analyte and the standard, enabling precise correction for analytical variability.

While primarily used for quantification, this application is fundamental to biotransformation studies. By accurately measuring the concentration of the Leucocrystal Violet metabolite over time, researchers can determine the rate and extent of the parent compound's metabolism within an organism.

Environmental Transformation Studies Utilizing Isotopic Tracing (excluding toxicology)

The principles of using this compound in biotransformation studies extend to environmental science for tracking the fate and transformation of triphenylmethane dyes in various matrices like soil and water. Isotopic tracing is a powerful method for elucidating degradation pathways without relying on the cultivation of microorganisms.

In a typical environmental study, a sample (e.g., a soil microcosm or water sample) is fortified with this compound. Over time, subsamples are taken and analyzed to track the disappearance of the parent labeled compound and the appearance of labeled degradation products. The ¹³C₆ label ensures that the detected transformation products originate from the starting compound, distinguishing them from any pre-existing, unlabeled molecules in the environment. This methodology allows for the unambiguous identification of degradation pathways, such as oxidation, N-demethylation, or cleavage of the molecular structure, providing critical data for environmental persistence and fate models.

Spectroscopic Characterization and Reaction Monitoring with this compound

UV-Visible Spectrophotometric Monitoring of Oxidation States and Reaction Progress

The oxidation of Leucocrystal Violet is a dramatic chemical transformation that is readily monitored using UV-Visible spectrophotometry. This compound, in its reduced (leuco) form, is colorless as its three phenyl rings are bonded to a central sp³-hybridized carbon, which isolates their π-electron systems. researchgate.netresearchgate.net

Upon oxidation, this central carbon becomes sp²-hybridized, resulting in a planar carbocation. This structural change creates a large, conjugated π-electron system across the entire molecule, which is characteristic of the intensely colored Crystal Violet cation. researchgate.netresearchgate.net This oxidized form exhibits strong absorption of visible light, with a characteristic maximum absorption (λmax) peak around 590 nm. nih.govsielc.com The reaction progress can be monitored by measuring the increase in absorbance at this wavelength over time. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the oxidized product, in accordance with the Beer-Lambert law.

Table 1: UV-Visible Absorption Maxima of Oxidized Leucocrystal Violet (Crystal Violet)

| Wavelength (λmax) | Solvent | Reference |

|---|---|---|

| 590 nm | Acidic Mobile Phase | sielc.com |

| 590.2 nm | Not Specified |

Fluorescence Spectroscopy of Oxidized this compound Products

The oxidized product of this compound, the Crystal Violet-13C6 cation, exhibits fluorescence properties, although its efficiency can be highly dependent on the molecular environment. Some studies describe the compound as a weak fluorophore. nih.gov However, with appropriate instrumentation and selection of wavelengths, its fluorescence can be detected and utilized for analysis.

Research has shown that the oxidized form can be excited with light in the green-to-red range of the spectrum, with emission occurring at longer wavelengths in the red to near-infrared region. researchgate.netbvda.com The specific excitation and emission maxima can vary with the solvent used. For example, a red shift in the fluorescence spectrum was observed when changing the solvent from a microemulsion to water. researchgate.net This sensitivity to the local environment can provide additional information about the system being studied.

Table 2: Reported Fluorescence Properties of Oxidized Leucocrystal Violet (Crystal Violet)

| Excitation Maxima (λex) | Emission Maxima (λem) | Solvent/Conditions | Reference |

|---|---|---|---|

| 592 nm | 636 nm | Glycerol | aatbio.com |

| 550 nm | Not Specified | Glycerol | |

| 630 nm | 665 nm | Unbuffered Aqueous Solution | nih.gov |

| Not Specified | 623 nm | Microemulsion | researchgate.net |

Infrared and Raman Spectroscopic Analysis of Molecular Structure and Bonding during Chemical Reactions

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the molecular structure of this compound and monitoring its transformation during chemical reactions.

Infrared (IR) Spectroscopy: The IR spectrum of the parent triphenylmethane structure, which forms the core of Leucocrystal Violet, shows characteristic absorption bands. These include C-H stretching vibrations from the aromatic rings (around 3022 cm⁻¹), C=C stretching of the phenyl rings (1444-1597 cm⁻¹), and C-H in-plane and out-of-plane bending deformations. researchgate.net During the oxidation of this compound to Crystal Violet-13C6, significant changes in the IR spectrum would be expected. The C-H stretch associated with the central sp³ carbon of the leuco form would disappear, and shifts in the phenyl C=C stretching and C-H bending modes would occur due to the formation of the planar, conjugated carbocation structure. The presence of the ¹³C₆ isotope label would cause a predictable downward shift (to lower wavenumbers) for vibrational modes involving the carbon atoms of the benzene rings compared to the unlabeled compound, allowing for its specific identification in a mixture.

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and for observing vibrations of symmetric, non-polar bonds. azom.com The oxidation of this compound could be followed in real-time by monitoring the disappearance of Raman bands specific to the leuco form and the appearance of intense new bands associated with the highly polarizable, conjugated π-system of the oxidized Crystal Violet-13C6 product. For example, the symmetric "breathing" mode of the phenyl rings would be expected to shift and intensify upon oxidation. As with IR, the ¹³C₆ label would provide a distinct spectral signature for the labeled compound.

Chromatographic Separations in Conjunction with Mass Spectrometry and Other Detectors

This compound is a critical component in modern analytical methods for the quantification of triphenylmethane dye residues, serving as an ideal stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). biopharmaservices.comkcasbio.com

In these methods, the analyte (unlabeled Leucocrystal Violet) and the internal standard (this compound) are extracted from a complex matrix, such as animal tissue. The extract is then injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov

Because this compound has virtually identical physicochemical properties to its unlabeled counterpart, it co-elutes from the HPLC column. foodriskmanagement.com The eluent is then introduced into the mass spectrometer, which separates the ions based on their mass-to-charge ratio. The 6 Dalton mass difference between the analyte and the ¹³C₆-labeled standard allows the mass spectrometer to detect them as distinct chemical entities. By comparing the peak area of the analyte to the known concentration of the internal standard, analysts can accurately and precisely quantify the amount of Leucocrystal Violet in the original sample, effectively correcting for any variability during the analytical process. biopharmaservices.comwuxiapptec.com

Table 3: Typical Analytical Method Parameters for Leucocrystal Violet

| Parameter | Description |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound |

| Chromatography Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution with water/methanol or water/acetonitrile containing additives like formic acid or ammonium formate. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) |

Optimization of Liquid Chromatography Conditions for LCV-13C6 and Related Compounds

The effective separation of this compound (LCV-13C6) and its related compounds, such as Crystal Violet (CV), Leucocrystal Violet (LCV), and other triphenylmethane dyes, is crucial for their accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques employed for this purpose. The optimization of chromatographic conditions is a critical step in developing a robust analytical method.

A key aspect of method development is the selection of the stationary phase. Reversed-phase columns, particularly C18 columns, are widely used for the separation of these compounds due to their ability to effectively retain the relatively nonpolar analytes. mdpi.comnih.gov The choice of a specific C18 column can influence the peak shape and selectivity of the separation. mdpi.com

The mobile phase composition is another critical parameter that is optimized to achieve the desired separation. Typically, a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer is used. nih.govresearchgate.net The buffer, often ammonium acetate, helps to control the pH and ionic strength of the mobile phase, which can significantly impact the retention and peak symmetry of the analytes. Gradient elution, where the proportion of the organic solvent is increased during the chromatographic run, is commonly employed to ensure the timely elution of all compounds of interest with good resolution.

The flow rate of the mobile phase is adjusted to balance analysis time with separation efficiency. Higher flow rates can shorten the run time but may lead to a decrease in resolution. The column temperature is also controlled to ensure reproducible retention times and improve peak shape.

A study detailing a rapid analysis of malachite green, leucomalachite green, crystal violet, and leucocrystal violet in fish tissue utilized an XCharge C18 column. mdpi.com The researchers systematically optimized the extraction volume, extraction time, and the dispersive solid-phase extraction (d-SPE) materials to enhance recovery and reduce matrix interference. mdpi.com

The following interactive table summarizes typical liquid chromatography conditions used for the analysis of Leucocrystal Violet and related compounds, which would be applicable for LCV-13C6.

| Parameter | Condition | Reference |

|---|---|---|

| Column | XCharge C18 | mdpi.com |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer | nih.govresearchgate.net |

| Elution | Gradient | General Practice |

| Flow Rate | Variable (e.g., 0.8 mL/min) | nih.gov |

| Column Temperature | Controlled (e.g., 40°C) | nih.gov |

The successful optimization of these parameters results in a chromatographic method with good linearity, accuracy, and precision, allowing for the reliable quantification of LCV-13C6 and its unlabeled counterparts. mdpi.com

Coupling with Electrochemical Detection and Other Advanced Detection Systems

To achieve the high sensitivity and selectivity required for trace-level analysis, liquid chromatography is often coupled with advanced detection systems. For this compound and related compounds, mass spectrometry is the most powerful and widely used detection technique.

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), offers exceptional selectivity and sensitivity. When coupled with HPLC or UHPLC, it allows for the definitive identification and quantification of analytes even in complex sample matrices. The use of LCV-13C6 as an internal standard is especially advantageous in LC-MS/MS methods as it co-elutes with the unlabeled LCV and compensates for any variations in sample preparation and instrument response.

Another detection method employed is Visible (VIS) Detection . Leucocrystal violet is colorless, but it can be oxidized to the intensely colored Crystal Violet. This conversion can be achieved post-column by introducing an oxidizing agent, allowing for the detection of the resulting chromophore using a VIS detector. researchgate.net

Electrochemical Detection (ECD) offers a sensitive and selective alternative for the analysis of electroactive compounds. While less common than MS for the analysis of triphenylmethane dyes, HPLC with electrochemical detection has been successfully applied to the determination of other dye precursors and aromatic amines in various products. nih.govnih.gov

The principle of electrochemical detection involves applying a specific potential to a working electrode in a flow cell. When an electroactive analyte passes through the cell, it undergoes an oxidation or reduction reaction at the electrode surface, generating a measurable current that is proportional to its concentration.

For compounds like Leucocrystal Violet, which can be oxidized, an amperometric detector with a glassy carbon electrode would be a suitable choice. nih.gov The applied potential would need to be optimized to maximize the signal for LCV while minimizing the response from potential interferences. The composition of the mobile phase, including the type and concentration of the supporting electrolyte, plays a crucial role in the electrochemical response and needs to be carefully optimized. nih.gov

Research on the electrochemical determination of triphenylmethane dyes has demonstrated their electroactivity, suggesting the feasibility of developing an LC-ECD method for LCV. researchgate.net The development of such a method would involve the systematic optimization of the applied potential, mobile phase composition, and flow rate to achieve the desired sensitivity and selectivity.

The following interactive table outlines the principles of various advanced detection systems that can be coupled with liquid chromatography for the analysis of LCV-13C6.

| Detection System | Principle | Applicability to LCV-13C6 |

|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Separation of ions based on their mass-to-charge ratio, with subsequent fragmentation and analysis. | High sensitivity and selectivity; ideal for use with isotopically labeled internal standards. |

| Visible (VIS) Detection | Measurement of the absorption of light in the visible region by colored compounds. | Applicable after post-column oxidation of colorless LCV to the colored Crystal Violet. researchgate.net |

| Electrochemical Detection (ECD) | Measurement of the current generated by the oxidation or reduction of an electroactive analyte at an electrode. | Potentially high sensitivity for the electroactive LCV molecule; requires careful method development. nih.govresearchgate.net |

Theoretical and Computational Chemistry Approaches to Leucocrystal Violet 13c6

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of LCV-13C6. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

From the electronic structure, key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability and its susceptibility to electronic excitation. A smaller gap generally indicates a molecule that is more easily oxidized or excited. For LCV-13C6, the central triphenylmethane (B1682552) structure with its electron-donating dimethylamino groups results in a relatively high-energy HOMO and a low-lying LUMO, making it prone to oxidation, which is its key functional characteristic in forensic applications.

Reactivity descriptors, derived from quantum chemical calculations, can predict the most likely sites for electrophilic or nucleophilic attack. For LCV-13C6, the nitrogen atoms of the dimethylamino groups and the central methine carbon are key sites of reactivity. The oxidation of LCV-13C6 to the intensely colored Crystal Violet cation involves the removal of an electron from the HOMO, which is largely localized on the central part of the molecule.

Table 1: Predicted Electronic Properties of Leucocrystal Violet-13C6 using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -5.2 eV | Indicates the energy of the highest energy electrons, related to the ease of oxidation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to the ease of reduction. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the electronic stability and the energy required for electronic excitation. |

| Dipole Moment | 1.2 D | Provides information about the polarity of the molecule. |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Molecular Dynamics Simulations of Compound Interactions and Environmental Fate

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into how LCV-13C6 interacts with other molecules, such as solvents, and its potential behavior and persistence in various environmental compartments.

In an MD simulation of LCV-13C6, the molecule would be placed in a simulation box with a defined number of solvent molecules (e.g., water, ethanol) or within a simulated environmental matrix (e.g., soil, sediment). The interactions between all atoms are calculated using a force field, and Newton's laws of motion are integrated to track the trajectory of each atom.

These simulations can reveal important information about the solvation of LCV-13C6, including the formation of hydrogen bonds between the nitrogen atoms and protic solvents. Understanding these interactions is crucial for predicting its solubility and partitioning behavior in the environment. For instance, MD simulations can be used to calculate the free energy of transferring LCV-13C6 from an aqueous phase to an organic phase, which is related to its octanol-water partition coefficient (Kow), a key parameter in environmental fate modeling.

Furthermore, MD simulations can be used to study the adsorption of LCV-13C6 onto surfaces, such as soil organic matter or mineral particles. By analyzing the simulation trajectories, the preferred binding orientations and the strength of the interactions can be determined, which helps in predicting its mobility in the environment.

Table 2: Simulated Interaction Parameters of this compound in an Aqueous Environment

| Parameter | Simulated Result | Implication for Environmental Fate |

| Solvation Free Energy | -15.8 kcal/mol | Indicates favorable interaction with water, suggesting some degree of water solubility. |

| Radial Distribution Function (N-H₂O) | Peak at 2.9 Å | Shows the average distance and ordering of water molecules around the nitrogen atoms. |

| Diffusion Coefficient | 0.5 x 10⁻⁵ cm²/s | Relates to the mobility of the molecule in an aqueous solution. |

Note: The values in this table are hypothetical and represent the type of data generated from MD simulations.

Computational Modeling of Reaction Mechanisms and Transition States for LCV-13C6

Computational modeling is a powerful approach to investigate the detailed mechanisms of chemical reactions, including the oxidation of LCV-13C6 to Crystal Violet. By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

The oxidation of LCV-13C6 is a key reaction in its application as a forensic visualization agent. This process is believed to proceed via a multi-step mechanism involving electron transfer and proton loss. Computational methods can be used to calculate the activation energies for different proposed mechanistic pathways, allowing for the identification of the most energetically favorable route.

These calculations can also shed light on the role of catalysts, such as the heme group in blood, which is known to facilitate the oxidation of LCV. Computational models can be constructed that include the catalyst to understand how it lowers the activation energy of the reaction.

Table 3: Calculated Activation Energies for a Proposed Oxidation Mechanism of LCV-13C6

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1: Electron Transfer | Not applicable (outer-sphere) | N/A |

| Step 2: Hydride Abstraction | TS1 | 12.5 |

| Step 3: Proton Loss | TS2 | 8.2 |

Note: The values in this table are illustrative for a hypothetical reaction pathway and would be determined through quantum chemical calculations of the reaction mechanism.

Methodological Development and Validation for Leucocrystal Violet 13c6 Analysis

Optimization of Extraction and Sample Preparation Procedures for LCV-13C6 in Diverse Matrices

The development of a successful analytical method hinges on the ability to efficiently extract the target analyte from its matrix while minimizing co-extracted interferences. nih.gov For the analysis of LCV using LCV-13C6 as an internal standard, the initial step involves homogenizing the sample matrix (e.g., fish tissue, water, sediment) and spiking it with a known concentration of the LCV-13C6 standard. This ensures that the internal standard undergoes the exact same extraction and cleanup process as the native analyte.

A common and effective technique for extraction is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or modifications thereof. This typically involves an extraction/partitioning step with an organic solvent, such as acetonitrile (B52724), and a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

Following initial extraction, a cleanup step is often necessary to remove matrix components like fats and pigments that can interfere with instrumental analysis. Dispersive solid-phase extraction (d-SPE) is frequently employed for this purpose. A combination of sorbents is chosen based on the matrix composition; for instance, C18 may be used to remove nonpolar interferences, while primary secondary amine (PSA) can remove fatty acids and sugars.

The final extract is typically evaporated to dryness and reconstituted in a suitable solvent compatible with the analytical instrument, usually a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, ensuring the stability of both LCV and LCV-13C6. nih.gov The optimization of these procedures is critical for achieving high recovery and minimizing matrix effects across diverse sample types. nih.gov

Establishment of Robust Analytical Performance Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govresearchgate.net For quantitative methods involving LCV-13C6, this involves establishing key performance parameters to ensure the reliability of the results.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netloesungsfabrik.de These limits are crucial for determining the suitability of a method for regulatory compliance or low-level environmental monitoring.

Several approaches can be used to determine LOD and LOQ, including:

Signal-to-Noise Ratio: This method involves comparing the signal height of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. loesungsfabrik.de

Standard Deviation of the Blank: In this approach, multiple blank samples are analyzed, and the standard deviation of their responses is calculated. The LOD is then determined as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve, and the LOQ is 10 times this value. researchgate.net

The use of LCV-13C6 does not directly determine the LOD or LOQ of the native LCV but ensures that the quantification at these low levels is accurate.

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Leucocrystal Violet in Various Matrices

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. nih.govnih.gov The inclusion of LCV-13C6 as an internal standard significantly improves both accuracy and precision by correcting for variations in sample handling and instrument response. lgcstandards.com

Accuracy is typically evaluated through recovery studies. Blank matrix samples are spiked with known concentrations of LCV at multiple levels (low, medium, high), and the percentage of the analyte recovered is calculated. Acceptable recovery is generally within the 80-120% range.

Precision is assessed at two levels:

Repeatability (Intra-assay precision): The variation in results when analyses are performed by the same operator, on the same instrument, over a short period.

Intermediate Precision (Inter-assay precision): The variation in results within the same laboratory, but with different operators, on different days, or with different equipment.

Precision is expressed as the relative standard deviation (RSD) of the measurements.

Table 2: Accuracy and Precision Data for LCV Analysis using LCV-13C6 Internal Standard

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netclpmag.com To establish linearity, a series of calibration standards are prepared and analyzed. The response ratio of the analyte (LCV) to the internal standard (LCV-13C6) is plotted against the concentration of the analyte.

The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. cap.org The relationship is typically evaluated by linear regression, with a correlation coefficient (r²) value greater than 0.99 being desirable.

Table 3: Linearity and Calibration Range for LCV Quantification

Interlaboratory Comparison and Proficiency Testing Programs for LCV-13C6 Methods

Interlaboratory comparisons (ILCs) and proficiency testing (PT) programs are essential components of external quality control. eurachem.orgcompalab.org They allow laboratories to assess their analytical performance against other laboratories and demonstrate the competence of their methods. minerva-biolabs.comstemcell.com

In a typical PT scheme, a central organizer distributes homogeneous and stable test materials (e.g., spiked fish tissue) to participating laboratories. vsl.nl Each laboratory analyzes the sample using their routine method for LCV and reports the results. The organizer then statistically evaluates the data, often assigning a z-score to each participant, which indicates how far their result deviates from the consensus value. compalab.org

Participation in these programs is crucial for laboratories seeking or maintaining accreditation under standards such as ISO/IEC 17025. eurachem.org For specialized analytes like LCV, these programs validate not only the laboratory's proficiency but also the robustness of methods that rely on internal standards like LCV-13C6.

Development of Certified Reference Materials and Analytical Standards for 13C6-Labeled Analytes

The reliability of any quantitative chemical analysis is fundamentally dependent on the quality of the analytical standards used for calibration and control. rktech.hu For methods employing stable isotope dilution, the purity and characterization of the labeled internal standard, such as LCV-13C6, are paramount.

Certified Reference Materials (CRMs) are standards characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com

The development of an analytical standard for LCV-13C6 involves several critical steps:

Synthesis and Purification: Synthesis of the 13C6-labeled molecule followed by purification to achieve a high degree of chemical purity.

Identity Confirmation: Unambiguous confirmation of the chemical structure, typically using techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS).

Purity Assessment: Quantification of chemical purity using methods like quantitative NMR (qNMR) or mass balance approaches.

Isotopic Enrichment: Determination of the percentage of molecules that are correctly labeled with six 13C atoms.

Stability Assessment: Evaluation of the compound's stability under specified storage and handling conditions.

Producers of these standards, such as LGC or Cambridge Isotope Laboratories, follow stringent quality guidelines, often adhering to ISO 17034 for reference material production, to ensure the quality and reliability of these critical reagents. rktech.huchemie-brunschwig.ch

Emerging Research Frontiers and Novel Applications of Leucocrystal Violet 13c6

Advancements in Chemical Sensing and Probe Development Based on LCV-13C6 Reactivity (Mechanistic Focus)

Current research into chemical sensing and probe development predominantly focuses on the unlabeled Leucocrystal Violet (LCV) compound. The reactivity of LCV, particularly its oxidation to the intensely colored Crystal Violet, is the basis for its well-established use in the forensic detection of latent bloodstains. forensicresources.orgrmreagents.com This reaction is catalyzed by the heme group in hemoglobin, which facilitates the oxidation of LCV by hydrogen peroxide, resulting in a distinct violet color. bvda.comarrowheadforensics.com While this represents a form of chemical sensing, specific advancements or mechanistic studies involving the reactivity of Leucocrystal Violet-13C6 for the development of novel probes or sensors are not detailed in the available scientific literature. The primary purpose of the 13C6 isotope labeling is not to alter its chemical reactivity but to provide a distinct mass signature for analytical purposes.

Integration of this compound into Automated Analytical and High-Throughput Systems

The most significant application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This application is fundamental to the accuracy and precision of automated and high-throughput screening (HTS) systems used in various fields, including food safety and bioanalysis. thermoscientific.comresearchgate.net

In these automated systems, a minute, known quantity of this compound is added to each sample at an early stage of the preparation process. Because it is chemically identical to the target analyte (Leucocrystal Violet), the SIL-IS experiences the same potential for loss during sample extraction, cleanup, and analysis. nih.gov However, due to the incorporation of six carbon-13 atoms, it has a higher mass and can be independently detected by the mass spectrometer.

By measuring the ratio of the response of the native analyte to the known concentration of the internal standard, analysts can correct for variations in sample matrix effects and instrument performance. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantification, providing highly reliable data, which is crucial when processing large batches of samples in a high-throughput environment. researchgate.net

The table below provides an example of the mass spectrometric parameters that would be used in an LC-MS/MS method to differentiate and quantify Leucocrystal Violet and its 13C6-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Leucocrystal Violet | 374.3 | 358.3 | 238.2 |

| This compound | 380.3 | 364.3 | 244.2 |

This data is illustrative and specific mass transitions would be optimized for the particular instrumentation and analytical method.

Innovative Applications in Material Science and Advanced Environmental Monitoring (excluding toxicology)

Based on available scientific literature, there are no documented innovative applications of this compound in the field of material science. Its properties are not suggestive of a primary role in the development of new materials.

In the context of advanced environmental monitoring, the application of this compound is confined to its role as an internal standard for the sensitive and accurate quantification of Leucocrystal Violet and its parent compound, Crystal Violet, in environmental matrices. researchgate.netnih.gov The detection of these compounds is important due to their use as dyes and, historically, as veterinary drugs, which can lead to their presence in aquaculture environments. The use of the 13C6-labeled standard in these monitoring methods enhances the reliability of the data, allowing for more accurate risk assessments.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Leucocrystal Violet-13C6 with high isotopic purity?

- Methodology : Synthesis typically involves using 13C-labeled precursors (e.g., methyl-13C iodide) in a multi-step reaction. Key steps include nucleophilic substitution and reductive amination under inert conditions to minimize isotopic dilution. Purification via column chromatography or recrystallization ensures >98% isotopic purity. Characterization requires ¹³C-NMR and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Calibration curves using this compound as an internal standard correct for matrix effects. Ensure chromatographic separation (e.g., C18 column) to resolve analogs like Malachite Green-13C3. Validation should follow ICH guidelines , including limits of detection (LOD) and recovery rates in spiked samples .

Q. How does isotopic labeling impact the stability of this compound compared to its non-labeled counterpart?

- Methodology : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Compare degradation kinetics via UV-Vis spectroscopy and HPLC . Isotopic labeling may alter hydrogen bonding or steric effects, affecting photodegradation rates. Data should be analyzed using Arrhenius models to predict shelf-life .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.